molecular formula C5H7NO2 B084854 Methyl 2-cyano-2-methylacetate CAS No. 14618-77-0

Methyl 2-cyano-2-methylacetate

Cat. No.: B084854
CAS No.: 14618-77-0
M. Wt: 113.11 g/mol
InChI Key: GWHHQWUYMDWMAY-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-methylacetate is a chemical compound with the molecular formula C6H9NO2. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Scientific Research Applications

Methyl 2-cyano-2-methylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-cyano-2-methylacetate” is classified as dangerous with the signal word "Danger" . It has several hazard statements including H227, H302, H312, H315, H319, H332, H334 . Precautionary measures include P210, P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P370+P378, P403+P235, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-2-methylacetate can be synthesized through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-2-methylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Condensation Reactions: Reagents such as aldehydes or ketones are used, typically under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted cyanoacetates.

    Condensation Reactions: Products include various heterocyclic compounds.

    Reduction Reactions: Products include primary amines.

Mechanism of Action

The mechanism by which methyl 2-cyano-2-methylacetate exerts its effects depends on the specific reaction or application. In general, the compound acts as a reactive intermediate, participating in various chemical transformations. The cyano group and ester functionality play crucial roles in its reactivity, enabling it to undergo nucleophilic substitution, condensation, and reduction reactions. The molecular targets and pathways involved vary depending on the specific application and the nature of the reactants.

Comparison with Similar Compounds

    Ethyl 2-cyano-2-methylacetate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl cyanoacetate: Lacks the additional methyl group on the alpha carbon.

    Ethyl cyanoacetate: Similar to methyl cyanoacetate but with an ethyl ester group.

Uniqueness: Methyl 2-cyano-2-methylacetate is unique due to the presence of both a cyano group and a methyl group on the alpha carbon, which enhances its reactivity and versatility in various chemical reactions. This structural feature allows it to participate in a wider range of reactions compared to its analogs, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(3-6)5(7)8-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHQWUYMDWMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289725
Record name Methyl cyanopropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID30289725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14618-77-0
Record name NSC63190
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl cyanopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-cyano-2-methylacetate
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